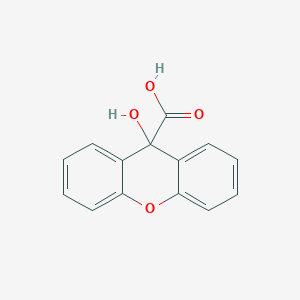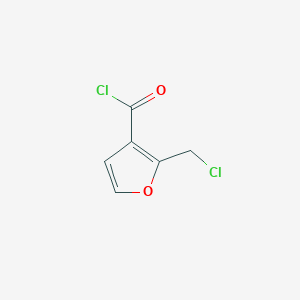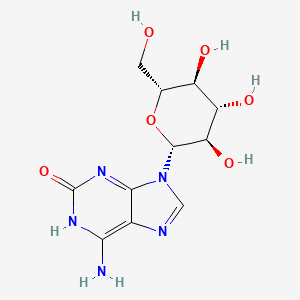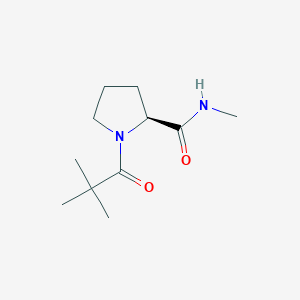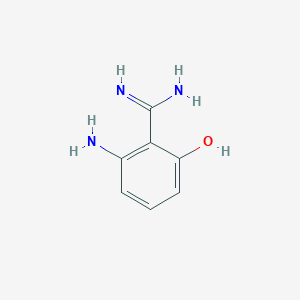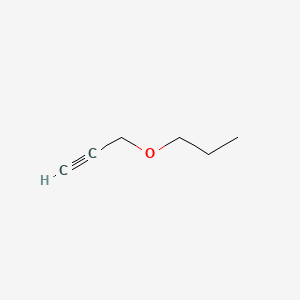
3-Propoxyprop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propoxyprop-1-yne, also known as 3-propoxy-1-propyne, is an organic compound with the molecular formula C6H10O. It is a member of the alkynes family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes a propoxy group attached to a prop-1-yne backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Propoxyprop-1-yne can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 3-Propoxyprop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Propoxyprop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-propoxyprop-1-yne involves its interaction with various molecular targets. The triple bond in the compound makes it highly reactive, allowing it to participate in a range of chemical reactions. The propoxy group can influence the compound’s reactivity and interaction with other molecules, potentially affecting biological pathways and enzyme activity.
Comparación Con Compuestos Similares
Propargyl alcohol: Similar structure but lacks the propoxy group.
Propyl propargyl ether: Similar structure with a different ether linkage.
Allyl propyl ether: Contains an allyl group instead of a prop-1-yne backbone.
Uniqueness: 3-Propoxyprop-1-yne is unique due to its combination of a propoxy group and a prop-1-yne backbone. This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
53135-64-1 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
1-prop-2-ynoxypropane |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h1H,4-6H2,2H3 |
Clave InChI |
XEKBFEGUEXOLCV-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


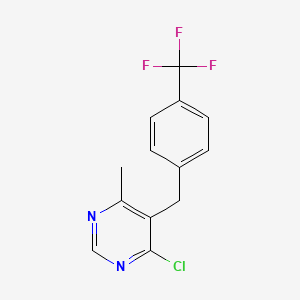

![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

